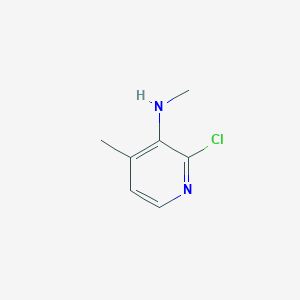

2-chloro-N,4-dimethylpyridin-3-amine

CAS No.: 1498918-22-1

Cat. No.: VC6789662

Molecular Formula: C7H9ClN2

Molecular Weight: 156.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1498918-22-1 |

|---|---|

| Molecular Formula | C7H9ClN2 |

| Molecular Weight | 156.61 |

| IUPAC Name | 2-chloro-N,4-dimethylpyridin-3-amine |

| Standard InChI | InChI=1S/C7H9ClN2/c1-5-3-4-10-7(8)6(5)9-2/h3-4,9H,1-2H3 |

| Standard InChI Key | PKFGCCIEUJERDQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC=C1)Cl)NC |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a pyridine ring substituted with three functional groups:

-

Chlorine at position 2, introducing electronegativity and influencing reactivity.

-

Methyl group at position 4, contributing steric bulk and modulating electronic effects.

-

Dimethylamine at position 3, enabling hydrogen bonding and participation in nucleophilic reactions .

The molecular formula (C₇H₉ClN₂) corresponds to a molar mass of 156.61 g/mol. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | CC1=C(C(=NC=C1)Cl)NC | |

| InChI | InChI=1S/C7H9ClN2/c1-5-3-4-10-7(8)6(5)9-2/h3-4,9H,1-2H3 | |

| InChIKey | PKFGCCIEUJERDQ-UHFFFAOYSA-N |

Predicted Physicochemical Properties

Collision cross-section (CCS) data, derived from ion mobility spectrometry, highlight the compound’s behavior under mass spectrometric conditions:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 157.05271 | 128.6 |

| [M+Na]+ | 179.03465 | 143.1 |

| [M-H]- | 155.03815 | 131.7 |

These values suggest moderate polarity, with sodium adducts exhibiting larger CCS due to increased ion size .

Synthesis and Manufacturing

Patent-Derived Synthesis Route

A patented method for synthesizing 3-amino-2-chloro-4-methylpyridine (a structural analog) involves a multi-step process :

-

Cyclization:

-

Reacting acetylacetaldehyde dimethyl acetal with malononitrile in toluene, catalyzed by piperidinium acetate.

-

Yields 3-cyano-4-methyl-2-pyridone after 24 hours at room temperature.

-

-

Chlorination:

-

Treating the intermediate with POCl₃ and PCl₅ at reflux (115°C) for 2 hours.

-

Produces 2-chloro-3-cyano-4-methylpyridine.

-

-

Hydrolysis and Amination:

Key Reaction Conditions:

| Step | Temperature Range | Duration | Reagents |

|---|---|---|---|

| Chlorination | 115°C (reflux) | 2 hours | POCl₃, PCl₅ |

| Hydrolysis | 90°C | 3 hours | H₂SO₄ (concentrated) |

Scalability and Industrial Relevance

The use of POCl₃ and PCl₅, while effective, poses challenges due to their corrosive nature. Alternative chlorinating agents such as SOCl₂ could be explored for safer large-scale production .

Physicochemical and Spectroscopic Profiles

Spectral Data

-

¹H NMR: Peaks at δ 2.25 (s, 3H, CH₃), 2.9 (d, 2H, CH₂), 3.4 (s, 6H, N(CH₃)₂), 4.55 (m, 1H, pyridine-H) .

-

IR (KBr): Bands at 2219 cm⁻¹ (C≡N stretch), 1629 cm⁻¹ (C=N aromatic), 1143 cm⁻¹ (C-Cl) .

Solubility and Stability

Comparative Analysis with Structural Analogs

| Compound | Substituents | Key Differences |

|---|---|---|

| 2-Chloro-N,5-dimethylpyridin-3-amine | Methyl at C5 | Altered electronic distribution |

| 2,4-Dimethylpyridin-3-amine | No chlorine substituent | Increased basicity due to lack of EWG |

EWG = Electron-Withdrawing Group

The C4 methyl group in 2-chloro-N,4-dimethylpyridin-3-amine induces steric hindrance, potentially reducing reactivity at the ortho position compared to the C5 isomer.

Research Gaps and Future Directions

-

Biological Screening: Prioritize in vitro assays for antimicrobial, anticancer, and enzyme-inhibitory activity.

-

Synthetic Optimization: Explore greener chlorination methods and catalytic amidation.

-

Computational Studies: Perform DFT calculations to predict reactivity and binding affinities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume